4-[(phenylamino)methyl]benzoic acid 4-[(phenylamino)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 110137-64-9
VCID: VC8013701
InChI: InChI=1S/C14H13NO2/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17)
SMILES: C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

4-[(phenylamino)methyl]benzoic acid

CAS No.: 110137-64-9

Cat. No.: VC8013701

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

4-[(phenylamino)methyl]benzoic acid - 110137-64-9

Specification

CAS No. 110137-64-9
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name 4-(anilinomethyl)benzoic acid
Standard InChI InChI=1S/C14H13NO2/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17)
Standard InChI Key OCIROXLDYGJVJX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s structure consists of a benzoic acid core (C₆H₅COOH) with a phenylamino-methyl substituent at the para position. Key properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.26 g/mol
SMILES NotationC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O
IUPAC Name4-[(Phenylamino)methyl]benzoic acid
SolubilitySlightly soluble in water; insoluble in ethanol, benzene
Melting Point~290°C (decomposition)

The compound’s dual functionality—carboxylic acid and aromatic amine—provides reactivity sites for further derivatization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves reductive amination of 4-formylbenzoic acid with aniline:

  • Imine Formation: 4-Formylbenzoic acid reacts with aniline to form an imine intermediate.

  • Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst reduces the imine to the target compound .

Example Reaction Conditions

ReagentConditionsYieldSource
NaBH₄Methanol, RT, 1–2 hours60–70%
H₂/Pd-CEthanol, reflux, 6–8 hours85–90%

Industrial Optimization

Large-scale production employs continuous flow reactors and optimized catalysts (e.g., palladium on carbon) to enhance yield and reduce costs. Solvent selection (e.g., ethanol or methanol) balances reaction efficiency and environmental impact .

Chemical Reactivity and Functional Derivatives

Oxidation and Reduction

Reaction TypeReagentsProductsApplications
OxidationKMnO₄, CrO₃Quinone derivativesSynthesis of redox-active compounds
ReductionNaBH₄, LiAlH₄Benzyl alcohol derivativesAlcohol-functionalized intermediates

Substitution Reactions

Halogenation and nitration introduce substituents at the aromatic ring:

  • Bromination: Br₂ in acetic acid → 4-[(Phenylamino)methyl]-3-bromobenzoic acid .

  • Nitration: HNO₃/H₂SO₄ → Nitro-substituted analogs .

Esterification

Reaction with methanol/H₂SO₄ yields methyl 4-[(phenylamino)methyl]benzoate (CAS 17104-81-3), a precursor for peptide synthesis .

Biological Activity and Pharmacological Applications

Anticancer Properties

Derivatives exhibit cytotoxicity against cancer cell lines:

CompoundCell LineIC₅₀ (µM)MechanismSource
4-((Methyl(phenyl)amino)methyl)benzoic acidA549 (lung)23.31 ± 0.09Inhibits tumor growth via apoptosis
4-(4-Oxo-6-phenyl-2-thioxotetrahydropyrimidin-1(2H)-yl)benzoic acidMCF-7 (breast)72.22 ± 0.14Inhibits DNA synthesis

Enzyme Inhibition

  • MEK Kinase Inhibitors: Derivatives (e.g., 2-(4-bromo phenylamino)benzoic acid) inhibit MEK1/2, targeting pathways in cancers (breast, colon, prostate) .

  • Cholinesterase Inhibition: Analogous compounds show anti-cholinesterase activity, relevant for neurodegenerative diseases .

Anti-Inflammatory Activity

Similar benzoic acid derivatives inhibit cyclooxygenase (COX) and lipoxygenase pathways, reducing inflammatory mediators .

Applications in Materials Science and Drug Development

Peptide and Polymer Synthesis

  • Fmoc-Protected Derivatives: 4-[(Fmoc-aminomethyl)benzoic acid (CAS 164470-64-8) is used in solid-phase peptide synthesis (SPPS) for cyclization .

  • Cobalt Carboxy Phosphonates: Coordination polymers with potential catalytic properties .

Dye and Pigment Intermediates

Azo derivatives (e.g., 4-[[4-(aminomethyl)phenyl]azo]benzoic acid) serve as precursors for vibrant dyes .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
4-Aminomethylbenzoic acid (PAMBA)Lacks phenylamino groupPeptide synthesis, antifibrinolytics
4-Phenylbenzoic acidNo aminomethyl substituentIntermediate for polymers
4-[(Phenylamino)methyl]benzoic acidDual functionality (acid + amine)MEK inhibitors, dyes, peptides

Mechanistic Insights and Molecular Docking

Molecular docking studies reveal that derivatives bind to kinase active sites via:

  • Hydrogen bonding: Carboxylic acid interacts with Met-318/Thr-315 in Bcr-Abl .

  • Hydrophobic interactions: Phenyl groups occupy hydrophobic pockets in MEK kinases .

This dual interaction enhances selectivity for mutant kinases (e.g., T315I Abl) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator